

# An In-depth Technical Guide to the Stereochemistry of 3,3-Diphenylpropanol

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## Compound of Interest

Compound Name: 3,3-Diphenylpropanol

Cat. No.: B1345090

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## Abstract

This technical guide provides a comprehensive analysis of the stereochemical properties of **3,3-Diphenylpropanol** (CAS: 20017-67-8). Contrary to what its structural complexity might suggest, **3,3-Diphenylpropanol** is an achiral molecule. This document will elucidate the structural features that lead to its achirality, discuss the absence of optical activity, and explore the significant implications for synthesis, purification, and pharmacological evaluation. The core finding is that stereochemical considerations, such as enantiomeric separation and stereospecific synthesis, are not applicable to this compound, simplifying its handling and development.

## Molecular Structure and Chirality Analysis

**3,3-Diphenylpropanol** is a primary alcohol with the chemical formula  $C_{15}H_{16}O$ .<sup>[1][2]</sup> Its structure consists of a three-carbon propane backbone with two phenyl groups attached to the third carbon (C3) and a hydroxyl group at the first carbon (C1).

A molecule is considered chiral if it is non-superimposable on its mirror image. This property typically arises from the presence of one or more stereocenters, most commonly a carbon atom bonded to four different substituent groups. An analysis of the carbon backbone of **3,3-Diphenylpropanol** reveals the absence of any such stereocenter:

- Carbon-1 (C1): Bonded to a hydroxyl group (-OH), two hydrogen atoms (-H), and the rest of the carbon chain (-CH<sub>2</sub>-CH(Ph)<sub>2</sub>). The presence of two identical hydrogen atoms disqualifies C1 as a stereocenter.
- Carbon-2 (C2): Bonded to two hydrogen atoms (-H) and two different carbon-based groups (-CH<sub>2</sub>OH and -CH(Ph)<sub>2</sub>). The two identical hydrogen atoms mean C2 is not a stereocenter.
- Carbon-3 (C3): Bonded to a hydrogen atom (-H), the -CH<sub>2</sub>CH<sub>2</sub>OH group, and two phenyl groups (-C<sub>6</sub>H<sub>5</sub>). As two of the four substituents—the phenyl groups—are identical, C3 is not a stereocenter.

Since no carbon atom within the structure is bonded to four unique groups, **3,3-Diphenylpropanol** lacks a stereocenter.<sup>[1]</sup>

## Symmetry Elements

The primary reason for the achirality of **3,3-Diphenylpropanol** is the presence of a plane of symmetry. A plane of symmetry is an imaginary plane that bisects a molecule into two halves that are mirror images of each other. In **3,3-Diphenylpropanol**, this plane passes through the C1, C2, C3 carbons, the C3-hydrogen, and the C1-hydroxyl group, effectively bisecting the two phenyl rings. The presence of this internal plane of symmetry renders the molecule superimposable on its mirror image, confirming its achiral nature.

## Optical Activity

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.<sup>[3]</sup> <sup>[4]</sup> The direction and magnitude of this rotation are distinct for each enantiomer. Since **3,3-Diphenylpropanol** is achiral, it is optically inactive.<sup>[1]</sup> A solution of pure **3,3-Diphenylpropanol** will not rotate plane-polarized light, and its specific rotation is zero.<sup>[3][4]</sup>

This has been confirmed by public chemical databases which explicitly classify **3,3-Diphenylpropanol** as an achiral compound with no optical activity.<sup>[1]</sup>

## Implications for Synthesis and Drug Development

The achiral nature of **3,3-Diphenylpropanol** has significant practical consequences for researchers and drug development professionals.

- **No Stereoisomers:** The molecule exists as a single, achiral entity. There are no enantiomers or diastereomers. This eliminates the need to investigate the potentially different pharmacological or toxicological profiles of various stereoisomers, a critical step for chiral drugs.[5]
- **Simplified Synthesis:** Asymmetric synthesis or chiral resolution is unnecessary. Standard synthetic methods can be employed without concern for the stereochemical outcome, simplifying process development and reducing manufacturing costs.
- **Simplified Analysis:** There is no need for chiral separation techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6][7][8] Standard analytical methods such as NMR, IR, and Mass Spectrometry are sufficient for identity and purity confirmation.[9]

## Data Summary

As **3,3-Diphenylpropanol** is achiral, there is only one form of the molecule. The following table summarizes its key chemical and physical properties.

Property	Value	Reference
IUPAC Name	3,3-diphenylpropan-1-ol	[2]
Molecular Formula	C <sub>15</sub> H <sub>16</sub> O	[1][2][10]
Molecular Weight	212.29 g/mol	[1][2]
CAS Number	20017-67-8	[2][11]
Stereochemistry	Achiral	[1]
Defined Stereocenters	0	[1]
Optical Activity	None	[1]
Melting Point	87-89 °C	
Boiling Point	185 °C at 10 mmHg	[11]
Density	1.067 g/mL at 25 °C	[11]

## Experimental Protocols

While experiments to separate stereoisomers are not relevant, the following protocols outline standard procedures for confirming the identity of **3,3-Diphenylpropanol** and verifying its lack of optical activity.

### Protocol: Confirmation of Identity by $^1\text{H}$ NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of synthesized **3,3-Diphenylpropanol** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Instrument Setup: Place the sample in a standard 5 mm NMR tube and insert it into the NMR spectrometer.
- Data Acquisition: Acquire the proton ( $^1\text{H}$ ) NMR spectrum. Typical spectral data for **3,3-Diphenylpropanol** are available in public databases for comparison.<sup>[9]</sup>
- Analysis: The resulting spectrum should show characteristic peaks corresponding to the aromatic protons of the two phenyl groups, the methylene protons of the propane chain, the methine proton at C3, and the hydroxyl proton. The integration of these peaks should correspond to the number of protons in each environment.

### Protocol: Verification of Achirality via Polarimetry

- Objective: To confirm the expected optical inactivity of **3,3-Diphenylpropanol**.
- Sample Preparation: Prepare a solution of **3,3-Diphenylpropanol** of known concentration (e.g.,  $c = 1.0 \text{ g}/100 \text{ mL}$ ) in a suitable solvent (e.g., ethanol).
- Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to establish a zero point.
- Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Measure the angle of rotation ( $\alpha$ ).

- Expected Result: The observed angle of rotation ( $\alpha$ ) should be  $0^\circ$ . This result confirms that the substance is optically inactive and therefore achiral.[4]

## Visualizations

### Molecular Structure and Symmetry

The following diagram illustrates the chemical structure of **3,3-Diphenylpropanol** and the key to its achirality: the presence of two identical phenyl groups on Carbon-3.

3,3-Diphenylpropanol Structure

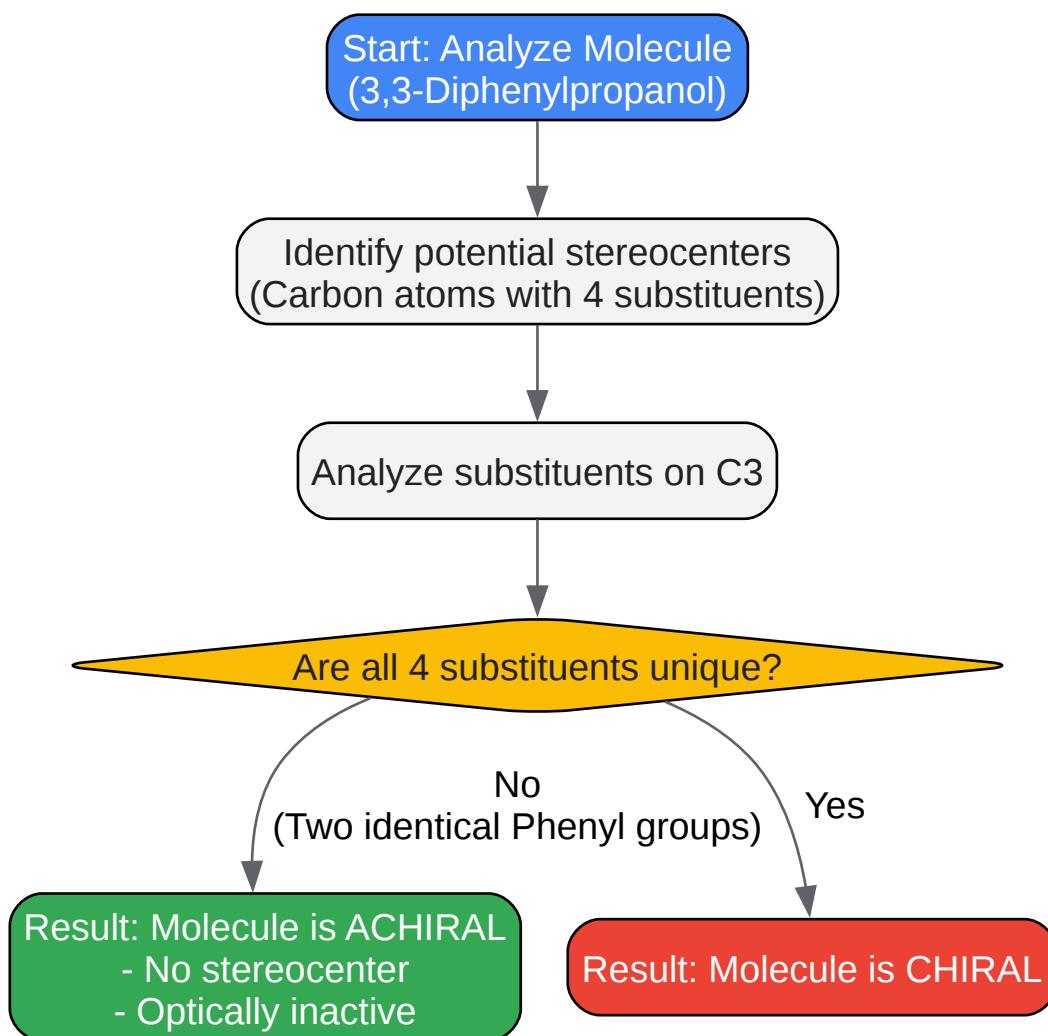
Diagram illustrating the 3,3-diphenylpropanol structure. The structure is shown with carbon atoms C1, C2, and C3, and hydrogen atoms H. The phenyl groups Ph are shown in green, and the hydroxyl group OH is shown in red.

Analysis of Carbon-3

Groups attached to C3:

1. Hydrogen (-H)
2. Propoxy group (-CH<sub>2</sub>CH<sub>2</sub>OH)
3. Phenyl group (-Ph)
4. Phenyl group (-Ph)

Conclusion: Achiral  
(Groups 3 & 4 are identical)

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